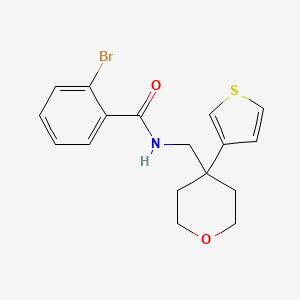

2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Descripción

2-Bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a benzamide derivative featuring a bromine substituent at the ortho position of the benzoyl group and a tetrahydropyran (THP) moiety substituted with a thiophen-3-yl group. The THP ring is linked to the benzamide via a methylene bridge.

Propiedades

IUPAC Name |

2-bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2S/c18-15-4-2-1-3-14(15)16(20)19-12-17(6-8-21-9-7-17)13-5-10-22-11-13/h1-5,10-11H,6-9,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCFJNOFXZYBFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC=CC=C2Br)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a benzamide precursor, followed by the introduction of the thiophene and tetrahydropyran moieties through a series of coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition, temperature regulation, and product isolation can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are used.

Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.

Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Aplicaciones Científicas De Investigación

2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which 2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

The target compound shares a benzamide scaffold with several analogs (Table 1). Key distinctions lie in substituents and heterocyclic appendages:

Key Observations :

- Bromine Position : The target compound and 4-bromo analog in share bromine on the benzamide, likely enhancing hydrophobic interactions in binding pockets.

- THP vs. Pyrimidine/Cyclopropane : The THP in the target and compounds 11/28 provides conformational rigidity, whereas pyrimidine/cyclopropane in 20a introduces planar geometry and strain, respectively .

- Thiophene vs. Benzyloxy/Phenylethoxy : The thiophene in the target may improve π-π stacking compared to the benzyloxy/phenylethoxy groups in 11/28, which prioritize bulk and hydrogen bonding .

Electronic and Physicochemical Properties

Calculated properties (Table 2) highlight differences in solubility and lipophilicity:

Key Trends :

- The thiophene and bromine in the target increase logP compared to 11/28, suggesting higher membrane permeability but lower solubility.

Actividad Biológica

2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, which includes a bromine atom, a tetrahydropyran moiety, and a thiophene ring, suggests diverse biological activities. This article reviews the available literature on the compound's biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is . The presence of various functional groups contributes to its biological activity. The compound's structure can be represented as follows:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : This can be achieved through the cyclization of 1,4-dicarbonyl compounds with sulfur sources.

- Synthesis of Tetrahydropyran Moiety : Acid-catalyzed cyclization of 1,5-diols is commonly used.

- Coupling Reactions : The thiophene and tetrahydropyran intermediates are coupled with a benzamide derivative through nucleophilic substitution reactions under basic conditions.

Antimicrobial Activity

Compounds structurally similar to this benzamide derivative have shown promising antimicrobial properties. For instance, derivatives containing thiophene rings often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell function .

Antioxidant Properties

Research indicates that thiophene derivatives possess antioxidant activities comparable to known antioxidants like ascorbic acid. Such properties may be attributed to their ability to scavenge free radicals and inhibit lipid peroxidation .

Case Studies

- Anticancer Activity : Certain benzamide derivatives have been investigated for their anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific cancer cell lines by targeting pathways involved in cell proliferation and apoptosis .

- Enzyme Inhibition : Preliminary studies suggest that similar compounds may interact with enzymes critical in disease pathways, such as dihydrofolate reductase (DHFR), which is a target in cancer therapy. Inhibition of DHFR can lead to reduced cell growth in resistant cancer cell lines .

Comparative Analysis

A comparative analysis of structurally related compounds reveals varying degrees of biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-N-(5-bromothiophen-3-yl)benzenesulfonamide | Amino group instead of bromine | Antibacterial |

| N-(4-(Thiophen-3-yl)pyridin-2-yl)sulfonamide | Pyridine instead of tetrahydropyran | Anticancer |

| 5-Bromo-N-(4-methylphenyl)sulfonamide | Methyl group attached to phenyl | Antimicrobial |

This comparison emphasizes the unique combination of functional groups in 2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide that may influence its biological activity differently from other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.